![molecular formula C20H16N2O3S B3528835 N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)thiourea](/img/structure/B3528835.png)
N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)thiourea
Overview
Description
Synthesis Analysis
The synthesis of N-1,3-benzodioxol-5-yl-N’-(4-phenoxyphenyl)thiourea involves several steps. Researchers have explored various synthetic routes, including condensation reactions between appropriate precursors. Detailed protocols and reaction conditions can be found in the literature .
Scientific Research Applications
Anticancer Activity
Compounds containing the 1,3-benzodioxol-5-yl moiety, such as N-1,3-benzodioxol-5-yl-N’-(4-phenoxyphenyl)thiourea, have been evaluated for their anticancer activity. A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Antioxidant Activity
N-1,3-benzodioxol-5-yl-N’-(4-phenoxyphenyl)thiourea and its derivatives have been evaluated for their antioxidant activity . The synthesized compounds were evaluated for their antioxidant activity .
Antitubulin Activity
The indole nucleus, a privileged structural motif, is found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . Microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Antibacterial Activity
Compounds containing a 1,3-benzodioxole moiety were reported to possess antibacterial activities .
Antiviral Activity
The group of thiosemicarbazone Schiff bases, capable of coordinating with metal centers through nitrogen and sulfur atoms, has garnered significant recent attention due to the exhibited biological and pharmacological properties, such as antiviral activities .
Anticonvulsant Activity
Compounds containing a 1,3-benzodioxole moiety were reported to possess anticonvulsant activities .
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-phenoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c26-20(22-15-8-11-18-19(12-15)24-13-23-18)21-14-6-9-17(10-7-14)25-16-4-2-1-3-5-16/h1-12H,13H2,(H2,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKAZLGFVPYZEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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